Concanamycin G is a member of the concanamycin family, which are macrolide antibiotics primarily known for their potent inhibitory effects on vacuolar-type ATPases (V-ATPases). These enzymes are crucial for various cellular processes, including acidification of intracellular compartments and regulation of cellular pH. Concanamycin G, specifically, has gained attention for its potential applications in research and therapeutic contexts, particularly in the study of lysosomal function and bone resorption processes.
Concanamycin G is derived from the fermentation of the actinobacterium Streptomyces neyagawaensis. This organism is notable for its ability to produce various bioactive compounds, including other members of the concanamycin family. The biosynthetic gene cluster responsible for the production of concanamycin G has been characterized, revealing insights into its synthetic pathway and the genetic machinery involved in its biosynthesis .
Concanamycin G is classified as a macrolide antibiotic and a specific inhibitor of V-ATPases. It shares structural similarities with other concanamycins and bafilomycins, which also inhibit V-ATPase activity. Its classification is significant as it helps in understanding its mechanism of action and potential therapeutic applications.
The synthesis of concanamycin G can be achieved through fermentation processes involving Streptomyces neyagawaensis. The organism utilizes specific polyketide synthase pathways to produce concanamycin G from precursors such as ethylmalonyl-CoA and methoxymalonyl-ACP.
The biosynthetic pathway involves several key steps:
Concanamycin G has a complex molecular structure typical of macrolides, characterized by a large lactone ring with various functional groups that contribute to its biological activity.
The molecular formula of concanamycin G is C₃₅H₄₉N₁O₁₁, and it possesses a molecular weight of approximately 677.85 g/mol. The structure includes multiple stereocenters, which are critical for its interaction with biological targets.
Concanamycin G primarily functions as an inhibitor of V-ATPases by binding to the enzyme's active site, preventing ATP hydrolysis and subsequent proton transport.
The mechanism by which concanamycin G exerts its effects involves direct interaction with V-ATPases located on lysosomal membranes.
Concanamycin G is typically presented as a white to off-white powder with low solubility in water but higher solubility in organic solvents such as dimethyl sulfoxide.
Concanamycin G has several significant applications in scientific research:
Concanamycin G represents a structurally distinct analog within the concanamycin family of plecomacrolide antibiotics, first isolated alongside concanamycins A, B, and C from Streptomyces diastatochromogenes S-45. This family belongs to the broader 18-membered macrolactone natural products characterized by a polyketide-derived scaffold incorporating a 6-membered hemiketal ring system. While concanamycins A and B have been extensively studied due to their higher production titers in native strains, concanamycin G remains relatively underexplored, partly due to its extremely low natural abundance (<5 mg/L in wild-type strains) and challenging purification [1]. Within the concanamycin series (designated A through G), structural variations occur primarily at the C-8 position of the macrolactone ring and in the glycosylation pattern of the C23 hydroxyl group. Concanamycin G shares the core plecomacrolide architecture but exhibits distinct modifications in its alkyl branch and deoxysugar moiety compared to the well-characterized concanamycin A [1] [7].
Table 1: Classification and Key Features of Select Plecomacrolides
Compound | Ring Size | Starter Unit | C-8 Branch | Glycosylation | V-ATPase Inhibition (EC₅₀) |
---|---|---|---|---|---|
Concanamycin G | 18-membered | Isobutyrate | Ethyl?* | 4’-O-carbamoyl-2’-deoxyrhamnose?* | Sub-nanomolar* |
Concanamycin A | 18-membered | Isobutyrate | Ethyl | 4’-O-carbamoyl-2’-deoxyrhamnose | 0.07 nM [3] |
Concanamycin B | 18-membered | Isobutyrate | Methyl | 4’-O-carbamoyl-2’-deoxyrhamnose | ~0.1-1 nM* |
Bafilomycin A₁ | 16-membered | Acetate? | - | None | 2.8 nM [3] |
*Inferred based on concanamycin family biosynthetic logic and shared activity profiles
Concanamycin G shares the defining plecomacrolide scaffold characterized by a large macrolactone ring fused to a hemiketal ring via a C3 spacer. This core architecture is conserved across both concanamycins (18-membered lactone) and bafilomycins (16-membered lactone). Structurally, concanamycin G is hypothesized to differ from concanamycin A primarily in its alkyl substitution pattern, potentially at the C-8 position where ethylmalonyl-CoA versus methylmalonyl-CoA incorporation determines ethyl versus methyl branching [1] [7]. Like all concanamycins, it incorporates a 4’-O-carbamoyl-2’-deoxyrhamnose sugar moiety attached to the hemiketal C23-OH, crucial for bioactivity and distinguishing it from bafilomycins which lack glycosylation [7].
Functionally, concanamycin G shares the hallmark mechanism of V-ATPase inhibition with other plecomacrolides. It binds specifically to the transmembrane V₀ subunit c (ATP6V0C) of the vacuolar-type H⁺-ATPase, preventing rotational coupling and proton translocation across lysosomal, endosomal, and Golgi membranes [4] [6] [8]. This inhibition occurs at sub-nanomolar concentrations, mirroring the extreme potency of concanamycin A (EC₅₀ = 0.07 nM). The structural basis for this inhibition involves specific interactions between the macrolactone core and conserved glutamic acid residues in the proteolipid ring of subunit c, disrupting proton channel function. While minor structural variations (e.g., C-8 alkyl branch, hydroxylation patterns) influence potency and selectivity within the plecomacrolide family, concanamycin G retains high affinity for its target, distinguishing it from benzolactone enamides or indolyl inhibitors which bind different V-ATPase domains [6] [8].
Concanamycin G is natively produced by specific strains within the genus Streptomyces, most notably S. diastatochromogenes and phylogenetically related species such as S. neyagawaensis and S. eitanensis. These gram-positive soil bacteria are renowned for their capacity to produce structurally complex polyketide metabolites. The biosynthetic gene cluster (BGC) responsible for concanamycin G production (designated cms) spans approximately 100 kb and encodes large, multi-modular Type I polyketide synthases (PKSs), post-PKS tailoring enzymes, regulatory proteins, and resistance determinants [1] [7]. Crucially, this cluster includes genes for the biosynthesis of specialized extender units, notably methoxymalonyl-acyl carrier protein (ACP) and ethylmalonyl-CoA/methylmalonyl-CoA, which are incorporated into the growing polyketide chain to introduce methoxy and alkyl branches characteristic of concanamycins [1] [7].
Recent metabolic engineering breakthroughs have significantly advanced concanamycin production. Integration of heterologous regulatory genes (e.g., from bafilomycin clusters) and overexpression of cluster-situated regulators (LuxR/SARP family) into the attB site of S. eitanensis engineered strains (e.g., DHS10676) have boosted titers of concanamycins A and B by over 10-fold (>900 mg/L and >300 mg/L, respectively) [1]. While specific titer data for concanamycin G remains scarce, these engineering principles—combining regulatory gene manipulation with fermentation media optimization (e.g., sodium propionate supplementation to favor methylmalonyl-CoA/ethylmalonyl-CoA pathways)—provide a validated platform for overproducing minor concanamycin analogs like concanamycin G for detailed study. Heterologous expression of the cms cluster in optimized chassis strains like Streptomyces avermitilis SUKA32 further confirms the feasibility of accessing concanamycin G and its congeners [1] [7].
Table 2: Key Biosynthetic Elements in the Concanamycin (cms) Gene Cluster
Gene Category | Representative Genes | Function | Impact on Concanamycin G |
---|---|---|---|
Polyketide Synthases | cmsA-E | Large multi-modular enzymes assembling macrolactone core from extender units | Determines backbone structure and C-8 branching |
Deoxysugar Biosynthesis | cmsS1-S6 | Synthesis and attachment of 4’-O-carbamoyl-2’-deoxyrhamnose | Governs glycosylation at C23-OH |
Methoxymalonate | fkbH-like, mox genes | Generate methoxymalonyl-ACP extender unit | Incorporates methoxy groups into backbone |
Ethyl/Methylmalonyl | ccr, etf | Produce ethylmalonyl-CoA/methylmalonyl-CoA | Determines C-8 alkyl branch (ethyl vs methyl) |
Regulatory Genes | cmsR1 (LuxR), cmsR2 (SARP) | Pathway-specific transcriptional activators | Overexpression boosts overall concanamycin yield |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8